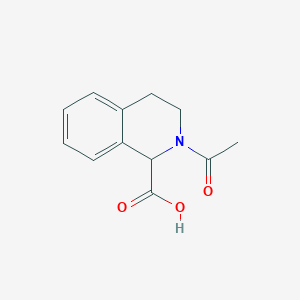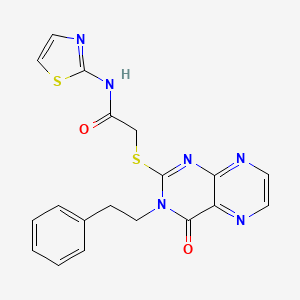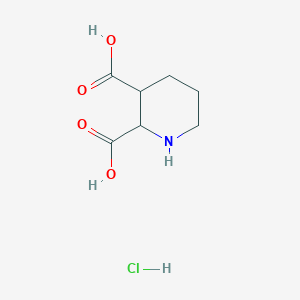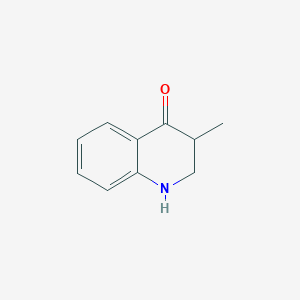
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (ATIC) is a naturally occurring compound found in various plant species, including Mucuna pruriens and Peganum harmala. It is a member of the tetrahydroisoquinoline family of compounds, which have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. In recent years, ATIC has gained attention as a potential therapeutic agent for a variety of conditions, including Parkinson's disease and cancer.
Mécanisme D'action
The mechanism of action of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in the formation of toxic protein aggregates in the brain, as well as to possess antioxidant properties that may protect against oxidative stress. Additionally, this compound has been shown to possess anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
Studies have demonstrated that this compound possesses a range of biochemical and physiological effects. In particular, it has been shown to reduce oxidative stress and inflammation, protect against neuronal damage, and promote the survival of dopaminergic neurons in the brain. Additionally, this compound has been shown to possess anti-cancer properties, with studies demonstrating its ability to induce cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid in lab experiments include its natural origin, its ability to interact with multiple pathways, and its potential therapeutic properties. However, there are also limitations to its use, including its relatively low potency compared to other compounds and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research on 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. One area of interest is the development of more potent analogs of this compound with improved therapeutic properties. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to identify potential targets for therapeutic intervention. Finally, studies investigating the safety and efficacy of this compound in animal models and human clinical trials are needed to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through several methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the reaction of 2-acetyl-1,2,3,4-tetrahydroisoquinoline with various reagents to produce this compound. Extraction from natural sources involves the isolation of this compound from plant material using various methods, including chromatography and extraction with organic solvents.
Applications De Recherche Scientifique
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been the subject of numerous scientific studies investigating its potential therapeutic properties. In particular, studies have focused on its ability to prevent the formation of toxic protein aggregates in the brain, which are associated with neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, this compound has been shown to possess anti-cancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
2-acetyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8(14)13-7-6-9-4-2-3-5-10(9)11(13)12(15)16/h2-5,11H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVIIAQSPJADNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC=CC=C2C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[[[4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]pyrimidin-2-yl]amino]methyl]-1H-quinolin-4-one](/img/structure/B7440748.png)
![3-[3-cyclopropyl-1-(2-methyl-4H-furo[3,2-b]pyrrole-5-carbonyl)pyrrolidin-2-yl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B7440760.png)
![2-[2-[4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carbonyl]-3,4-dihydro-1H-isoquinolin-5-yl]acetonitrile](/img/structure/B7440768.png)
![5-fluoro-2-[[(2R)-2-hydroxypropyl]-methylamino]benzonitrile](/img/structure/B7440780.png)







![2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440844.png)
![2-chloro-1-[(3R)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440851.png)
![N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7440856.png)